molecular formula C18H16N2O3 B11088062 (5Z)-5-(2,4-dimethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11088062
M. Wt: 308.3 g/mol
InChI Key: TXTNTWDLHLGLNF-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenyl group, which is a benzene ring attached to the imidazole ring. The compound also contains two methoxy groups (-OCH3) attached to the phenyl ring, which can influence its chemical reactivity and biological activity.

Chemical Reactions Analysis

4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways within biological systems. For example, the compound has been shown to inhibit the activity of certain enzymes, such as the MurB protein of Staphylococcus aureus, by binding to their active sites . This inhibition can disrupt essential cellular processes, leading to antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE can be compared with other similar compounds, such as:

The uniqueness of 4-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-PHENYL-1H-IMIDAZOL-5-ONE lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C18H16N2O3/c1-22-14-9-8-13(16(11-14)23-2)10-15-18(21)20-17(19-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21)/b15-10-

InChI Key

TXTNTWDLHLGLNF-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.